molecular formula C18H25NO3S B11093312 N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide

Cat. No.: B11093312
M. Wt: 335.5 g/mol
InChI Key: WGCGYFMYHFQSKG-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an adamantane moiety, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide typically involves the reaction of 1-adamantanol with 2-chloroethyl benzenesulfonamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-adamantanol attacks the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate metabolism, leading to antibacterial effects. The adamantane moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties

Properties

Molecular Formula

C18H25NO3S

Molecular Weight

335.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H25NO3S/c20-23(21,17-4-2-1-3-5-17)19-6-7-22-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16,19H,6-13H2

InChI Key

WGCGYFMYHFQSKG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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